2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one, also known as MPTP, is a chemical compound that has been studied for its potential applications in scientific research. MPTP is a thieno[2,3-d]pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one' involves the synthesis of the thieno[2,3-d]pyrimidine core followed by the addition of the pyrrole and thiophene substituents.
Starting Materials
2-amino-4-methylthiophene, 2-chloro-3-methylthiophene, 2-bromo-5-nitrothiophene, 2,4-dichloro-5-methylpyrimidine, 1H-pyrrole-1-carboxaldehyde, ethyl cyanoacetate, sodium ethoxide, sodium hydride, acetic anhydride, sulfuric acid, hydrochloric acid, sodium hydroxide, ethanol, diethyl ether, dichloromethane, toluene
Reaction
Step 1: Synthesis of 2-amino-4-methylthiophene by reduction of 2-chloro-3-methylthiophene with sodium hydride in ethanol., Step 2: Synthesis of 2-bromo-5-nitrothiophene by bromination of 2-amino-4-methylthiophene with bromine in acetic acid., Step 3: Synthesis of 2-methyl-3-nitrothiophene by reduction of 2-bromo-5-nitrothiophene with sodium hydride in ethanol., Step 4: Synthesis of 2-methyl-3-(1H-pyrrol-1-yl)thiophene by reaction of 2-methyl-3-nitrothiophene with 1H-pyrrole-1-carboxaldehyde in sulfuric acid., Step 5: Synthesis of 2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine by reaction of 2-methyl-3-(1H-pyrrol-1-yl)thiophene with 2,4-dichloro-5-methylpyrimidine in the presence of sodium ethoxide in ethanol., Step 6: Synthesis of 2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one by reaction of 2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine with ethyl cyanoacetate in the presence of sodium ethoxide in ethanol.
Mechanism Of Action
The mechanism of action of 2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that 2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. 2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis. 2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical And Physiological Effects
2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, 2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to have anti-inflammatory activity. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one has also been shown to have antioxidant activity. It has been shown to scavenge free radicals and protect against oxidative stress.
Advantages And Limitations For Lab Experiments
2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify. It has also been shown to have low toxicity in vitro and in vivo. However, there are some limitations to its use. 2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is not very soluble in water, which can make it difficult to work with. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.
Future Directions
There are several future directions for research on 2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one. One area of research is to further investigate its anticancer activity and mechanism of action. It may also be useful to investigate its potential applications in other areas, such as neurodegenerative diseases and inflammation. Additionally, it may be useful to develop more soluble derivatives of 2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one to improve its effectiveness in vivo.
Scientific Research Applications
2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer. 2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to have anticancer activity in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
2-methyl-3-pyrrol-1-yl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS2/c1-10-16-14-13(11(9-21-14)12-5-4-8-20-12)15(19)18(10)17-6-2-3-7-17/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKGAMCUKQOJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC=CS3)C(=O)N1N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one |
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